molecular formula C19H13F3N4O2 B2580957 5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole CAS No. 1239968-31-0

5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole

Cat. No.: B2580957
CAS No.: 1239968-31-0
M. Wt: 386.334
InChI Key: QQFNTUCBPRCKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 3 with a 3-(trifluoromethyl)phenyl group and at position 5 with a pyrazolidin-3-yl moiety bearing a 4-methoxyphenyl substituent. The pyrazolidine ring, a five-membered structure with two adjacent nitrogen atoms, may confer unique conformational and hydrogen-bonding properties, distinguishing it from related compounds with single-nitrogen heterocycles like piperidine or pyrrolidine.

Properties

IUPAC Name

5-[5-(4-methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F3N4O2/c1-27-14-7-5-11(6-8-14)15-10-16(25-24-15)18-23-17(26-28-18)12-3-2-4-13(9-12)19(20,21)22/h2-9,15-16,24-25H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIOBMSUWHDJGMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(NN2)C3=NC(=NO3)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C16H15F3N4O\text{C}_{16}\text{H}_{15}\text{F}_3\text{N}_4\text{O}

This structure features a pyrazolidin moiety and an oxadiazole ring, which are known for their potential in drug development due to their ability to interact with various biological targets.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer properties. The compound has shown promising results in various studies:

  • Mechanism of Action : The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells. This is achieved through the inhibition of key enzymes involved in cancer cell proliferation such as Histone Deacetylases (HDAC) and Thymidylate Synthase .
  • Cell Line Studies : In vitro studies demonstrated that the compound effectively inhibited growth in various cancer cell lines. For instance, it exhibited an IC50 value of approximately 92.4 µM against a panel of 11 cancer cell lines, including human colon adenocarcinoma and lung carcinoma .

Other Biological Activities

Beyond its anticancer potential, compounds within the oxadiazole class have been noted for other biological activities:

  • Antimicrobial : Exhibiting antibacterial and antifungal properties.
  • Anti-inflammatory : Demonstrating effectiveness in reducing inflammation through various pathways.
  • Antioxidant : Capable of scavenging free radicals and protecting cells from oxidative stress .

Study 1: Anticancer Efficacy

In a recent study by Maftei et al., derivatives of 1,2,4-oxadiazoles were synthesized and evaluated for their antiproliferative activities. The most active derivative showed IC50 values of 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pancreatic cancer cells (PAXF 1657). Flow cytometry assays confirmed that these compounds induced apoptosis in a dose-dependent manner .

Study 2: Structure-Activity Relationship (SAR)

A comprehensive SAR study highlighted how modifications on the oxadiazole scaffold could enhance biological activity. For instance, substituents at specific positions significantly improved cytotoxicity against various cancer cell lines. The findings suggest that strategic structural modifications can lead to more potent derivatives .

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetIC50 Value (µM)Reference
AnticancerHDAC Inhibition92.4
AnticancerThymidylate Synthase Inhibition2.76 (OVXF 899)
AntimicrobialBacterial InhibitionVaries
Anti-inflammatoryCytokine ModulationVaries

Comparison with Similar Compounds

Structural Analogues with Varied Heterocycles at Position 5

The nature of the heterocyclic substituent at position 5 significantly impacts physicochemical and pharmacological properties. Key examples include:

Compound Name Position 5 Substituent Position 3 Substituent Key Features Reference
Target Compound Pyrazolidin-3-yl (4-methoxyphenyl) 3-(Trifluoromethyl)phenyl Dual nitrogen atoms in pyrazolidine enhance hydrogen-bonding potential. -
(S)-5-(1-(But-3-en-2-yl)piperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (3z) Piperidin-4-yl 3-(Trifluoromethyl)phenyl 99% yield, 97% enantiomeric excess (ee) via Ir-catalyzed amination.
Borane 5-(quinuclidin-3-ylmethyl)-3-(3-(trifluoromethyl)phenyl)-1,2,4-oxadiazole complex (57) Quinuclidin-3-ylmethyl 3-(Trifluoromethyl)phenyl Borane complex; 47% yield. Quinuclidine enhances rigidity and receptor fit.
5-(3-Cyclopropyl-1H-pyrazol-5-yl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Pyrazol-5-yl (cyclopropyl) 4-(Trifluoromethyl)phenyl Pyrazole’s aromaticity may alter π-stacking interactions.

Key Observations :

  • Piperidine vs. Pyrazolidine : Piperidine (six-membered, one nitrogen) in 3z offers flexibility and synthetic efficiency, whereas pyrazolidine (five-membered, two nitrogens) in the target compound may improve target engagement via additional hydrogen bonds.
Substituent Variations at Position 3

The 3-(trifluoromethyl)phenyl group is a common motif across analogues, but alternative substituents influence activity:

Compound Name Position 3 Substituent Key Features Reference
5-[2-[(3R)-1-(2-Phenylethyl)pyrrolidin-3-yl]oxyphenyl]-3-(4-pyridyl)-1,2,4-oxadiazole (1a) 4-Pyridyl Pyridyl group introduces basicity, altering solubility and ion-channel interactions.
5-[4-Phenyl-5-(trifluoromethyl)-2-thienyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole Thienyl (trifluoromethyl, phenyl) Thienyl group enhances π-π stacking; detected in human blood (PMID: 31557052).

Key Observations :

  • Trifluoromethylphenyl : Enhances hydrophobicity and resistance to oxidative metabolism.
  • Thienyl/4-Pyridyl : Thienyl in ’s compound increases aromatic surface area, while 4-pyridyl in 1a introduces pH-dependent solubility .

Antifungal Activity :

  • The target compound’s methoxyphenyl group may similarly target fungal enzymes .

Nicotinic Receptor Modulation :

  • Quinuclidine Complexes () : Borane complexes 57–60 were designed for α7 nicotinic receptor activation. The target compound’s pyrazolidine may mimic quinuclidine’s rigidity but with distinct electronic profiles .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 5-[5-(4-Methoxyphenyl)pyrazolidin-3-yl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole?

  • Methodological Answer : The synthesis involves multi-step heterocyclic condensation. A validated approach includes:

Initial Condensation : Reacting diethyl oxalate with 1-(4-methoxyphenyl)ethan-1-one in toluene using sodium hydride to form intermediate esters.

Pyrazole Formation : Hydrazine hydrate is used to cyclize intermediates into pyrazole-carboxylates.

Triazole/Thiadiazole Integration : Subsequent reactions with carboxylic acids in phosphorus oxychloride yield fused triazolo-thiadiazole systems.

  • Key Tools : High-performance liquid chromatography (HPLC) for purity assessment and 1H NMR for structural confirmation .

Q. How is the structural integrity of this compound confirmed post-synthesis?

  • Methodological Answer : Structural validation employs:

  • 1H NMR : To identify proton environments (e.g., methoxy groups at δ ~3.8 ppm, trifluoromethyl at δ ~7.5 ppm).
  • Elemental Analysis : Confirms C, H, N, S, and F content.
  • Infrared Spectroscopy : Detects functional groups (e.g., oxadiazole C=N stretches at 1600–1650 cm⁻¹).
  • Chromatography : HPLC ensures >95% purity .

Q. What preliminary biological screening data exist for this compound?

  • Methodological Answer : Early-stage studies focus on:

  • Antimicrobial Assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi (e.g., Candida albicans).
  • Enzyme Inhibition : Docking with 14-α-demethylase lanosterol (PDB: 3LD6) suggests antifungal potential .

Advanced Research Questions

Q. How do substituents (e.g., 4-methoxyphenyl, trifluoromethyl) influence bioactivity?

  • Methodological Answer :

  • 4-Methoxyphenyl : Enhances lipophilicity and π-π stacking with aromatic enzyme residues (e.g., cytochrome P450 targets).
  • Trifluoromethyl : Improves metabolic stability and electron-withdrawing effects, modulating binding affinity.
  • SAR Studies : Compare analogs with halogenated or alkyl substituents via IC₅₀ assays and computational modeling (e.g., AutoDock Vina) .

Q. How can molecular docking resolve contradictions in reported biological activities (e.g., antifungal vs. antibacterial)?

  • Methodological Answer :

  • Target Prioritization : Dock against multiple enzymes (e.g., fungal 14-α-demethylase vs. bacterial dihydrofolate reductase).
  • Binding Energy Analysis : Compare ΔG values; lower energies indicate stronger inhibition.
  • In Vitro Validation : Use enzyme-specific assays (e.g., ergosterol synthesis inhibition for antifungal activity) .

Q. What strategies address low solubility in pharmacological testing?

  • Methodological Answer :

  • Co-Crystallization : Modify crystal packing via co-formers (e.g., cyclodextrins).
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetylated methoxy).
  • Nanoformulation : Use liposomal encapsulation or PEGylation to enhance bioavailability .

Data Contradiction Analysis

Q. How to reconcile discrepancies in antimicrobial potency across studies?

  • Methodological Answer :

  • Strain-Specificity : Test against standardized ATCC strains (e.g., Staphylococcus aureus ATCC 29213).
  • Assay Conditions : Control variables like pH, inoculum size, and growth media.
  • Resazurin-Based Viability Assays : Quantify metabolic activity for higher reproducibility .

Tables

Table 1 : Key Synthetic Intermediates and Characterization Data

IntermediateKey Spectral Data (1H NMR)Purity (HPLC)Reference
Ethyl pyrazole-carboxylateδ 4.2 (q, COOCH₂CH₃), δ 3.8 (s, OCH₃)92%
Triazolo-thiadiazole coreδ 7.5 (m, CF₃), δ 6.9 (d, J=8 Hz, Ar-H)96%

Table 2 : Docking Scores Against Biological Targets

Target (PDB ID)Binding Energy (kcal/mol)Predicted ActivityReference
14-α-Demethylase (3LD6)-9.2Antifungal
Dihydrofolate Reductase (1U72)-7.8Antibacterial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.